Cas no 3732-90-9 (Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-)
3732-90-9 structure
Product Name:Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
CAS-nummer:3732-90-9
MF:C15H17N3
MW:239.315582990646
CID:306702
PubChem ID:77319
Update Time:2025-04-19
Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)-
- N,N,2-trimethyl-4-phenyldiazenylaniline
- N,N-DIMETHYL-4-AMINO-3-METHYLAZOBENZENE
- 3-Methyl-4-DAB
- UNII-659HNU0ZCT
- BRN 1842369
- Benzenamine, N,N,2-trimethyl-4-(phenylazo)-
- o-Toluidine, N,N-dimethyl-4-(phenylazo)-
- N,N,2-TRIMETHYL-4-(2-PHENYLDIAZENYL)BENZENAMINE
- DTXSID501038285
- SCHEMBL3341207
- 3-Methyl-4-dimethylaminoazobenzene
- 659HNU0ZCT
- Benzenamine, N,N,2-trimethyl-4-(2-phenyldiazenyl)-
- 3732-90-9
-
- Inchi: 1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3/b17-16+
- InChI-sleutel: FMDTUZFOCQKSFX-WUKNDPDISA-N
- LACHT: N(C)(C)C1C=CC(=CC=1C)/N=N/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 239.14241
- Monoisotopische massa: 239.142
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28A^2
- XLogP3: 4.2
Experimentele eigenschappen
- Dichtheid: 1.1092 (rough estimate)
- Smeltpunt: 120℃
- Kookpunt: 371.98°C (rough estimate)
- Vlampunt: 188.3°C
- Brekindex: 1.5610 (estimate)
- PSA: 27.96
Benzenamine,N,N,2-trimethyl-4-(2-phenyldiazenyl)- Gerelateerde literatuur
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Andrew G. Smith,John R. Foster Toxicol. Res. 2018 7 647
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